

An In-depth Spectroscopic Guide to 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methoxyaniline

Cat. No.: B1194202

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Chloro-4-methoxyaniline**, a key intermediate in various synthetic applications, including pharmaceuticals and agrochemicals. This document details the expected data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). The information presented herein is intended to facilitate the identification, purification, and quality control of this compound.

Molecular Structure

IUPAC Name: **3-Chloro-4-methoxyaniline** Synonyms: 3-Chloro-p-anisidine, 2-Chloro-4-aminoanisole CAS Number: 5345-54-0 Molecular Formula: $\text{C}_7\text{H}_8\text{ClNO}$ Molecular Weight: 157.60 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Chloro-4-methoxyaniline**.

The FT-IR spectrum of **3-Chloro-4-methoxyaniline** is characterized by absorption bands corresponding to the vibrations of its functional groups. The data presented is based on typical values for substituted anilines and aromatic ethers.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450-3350	Medium, Sharp (doublet)	N-H asymmetric and symmetric stretching (primary amine)
~3050-3000	Medium to Weak	Aromatic C-H stretching
~2950-2850	Medium to Weak	Aliphatic C-H stretching (methoxy group)
~1620	Strong	N-H bending (scissoring)
~1580, ~1500	Medium to Strong	C=C aromatic ring stretching
~1250	Strong	Aryl C-O stretching (asymmetric)
~1150	Medium	C-N stretching
~1030	Medium	Aryl C-O stretching (symmetric)
~810	Strong	C-H out-of-plane bending (para-substituted)
~750	Strong	C-Cl stretching

The UV-Vis spectrum of **3-Chloro-4-methoxyaniline**, typically recorded in a polar solvent like ethanol or methanol, exhibits absorption bands characteristic of substituted benzene rings. The electronic transitions are influenced by the auxochromic amino and methoxy groups, and the chromophoric chloro group.

λ_{max} (nm)	Solvent	Electronic Transition
~240	Ethanol	$\pi \rightarrow \pi$
~295	Ethanol	$n \rightarrow \pi$

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.85	d, $J \approx 2.5$ Hz	1H	H-2
~6.70	dd, $J \approx 8.5, 2.5$ Hz	1H	H-6
~6.65	d, $J \approx 8.5$ Hz	1H	H-5
~4.00-3.50	br s	2H	-NH ₂
~3.80	s	3H	-OCH ₃

Note: The exact chemical shifts and coupling constants (J) can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number and types of carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~148.0	C-4 (C-OCH ₃)
~140.0	C-1 (C-NH ₂)
~123.0	C-3 (C-Cl)
~119.0	C-5
~115.0	C-2
~113.0	C-6
~56.0	-OCH ₃

Note: The assignments are based on typical chemical shifts for substituted anilines and may require 2D NMR techniques for unambiguous confirmation. Data sourced from SpectraBase and ChemicalBook.[\[1\]](#)[\[2\]](#)

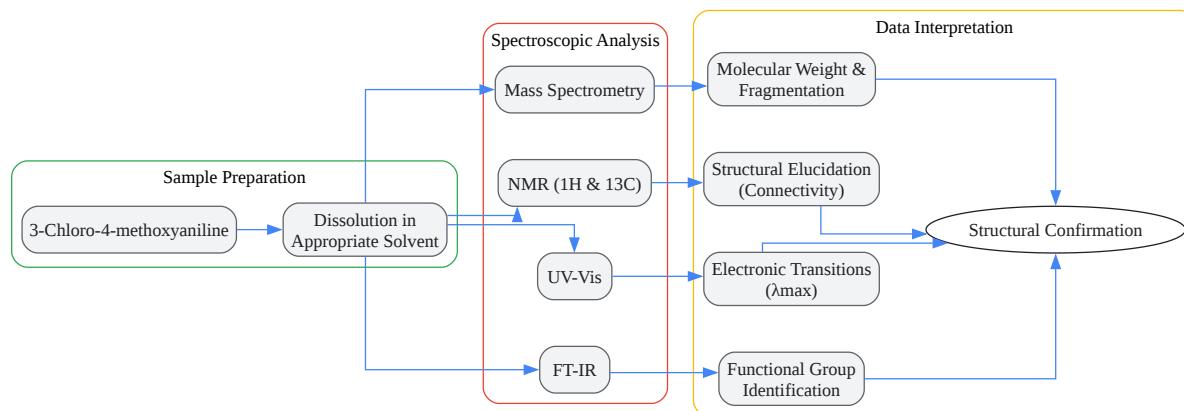
Mass spectrometry of **3-Chloro-4-methoxyaniline** provides information about its molecular weight and fragmentation pattern. The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity ratio of approximately 3:1.

m/z	Relative Intensity	Proposed Fragment
159	~33%	[M+2] ⁺ (with ³⁷ Cl)
157	100%	[M] ⁺ (with ³⁵ Cl)
144	Moderate	[M-CH ₃ +2] ⁺ (with ³⁷ Cl)
142	High	[M-CH ₃] ⁺ (with ³⁵ Cl)
114	Moderate	[M-CH ₃ -CO] ⁺
77	Low	[C ₆ H ₅] ⁺

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for aromatic amines and halogenated compounds. The most abundant peaks observed in a typical GC-MS analysis are at m/z 157, 142, and 144.[\[3\]](#)

Experimental Protocols

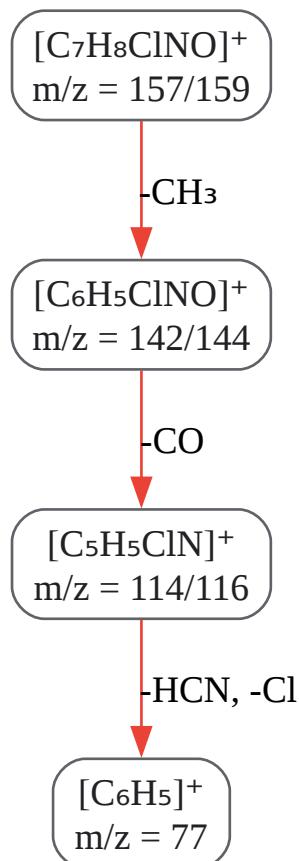
The following are generalized experimental protocols for the spectroscopic characterization of **3-Chloro-4-methoxyaniline**.


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **3-Chloro-4-methoxyaniline** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Transfer the mixture to a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- The final spectrum is obtained after automatic subtraction of the background spectrum.
- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of **3-Chloro-4-methoxyaniline** in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
 - Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (usually 0.1-1.0 AU).
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
 - Fill a matched quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of 200-400 nm.[4]
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of **3-Chloro-4-methoxyaniline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition (¹H NMR):

- Acquire the spectrum using a standard pulse sequence.
- Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Acquisition (^{13}C NMR):
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Sample Preparation:
 - Prepare a dilute solution of **3-Chloro-4-methoxyaniline** in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC-MS Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Visualizations


The following diagram illustrates a typical workflow for the spectroscopic characterization of **3-Chloro-4-methoxyaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

The proposed fragmentation pathway for **3-Chloro-4-methoxyaniline** under electron ionization is depicted below.

[Click to download full resolution via product page](#)

Caption: Proposed MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-4-methoxyaniline(5345-54-0) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aaup.edu [aaup.edu]

- To cite this document: BenchChem. [An In-depth Spectroscopic Guide to 3-Chloro-4-methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1194202#spectroscopic-characterization-of-3-chloro-4-methoxyaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com